Demeclocycline hydrochloride Demeclocycline hydrochloride Demeclocycline hydrochloride is the hydrochloride salt of demeclocycline. A tetracycline antibiotic, it is used (mainly as the hydrochloride) for the treatment of Lyme disease, acne and bronchitis, as well as for hyponatraemia (low blood sodium concentration) due to the syndrome of inappropriate antidiuretic hormone (SIADH) where fluid restriction alone has been ineffective. It has a role as an antibacterial drug and an aquaretic. It contains a demeclocycline.
Demeclocycline Hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A TETRACYCLINE analog having a 7-chloro and a 6-methyl. Because it is excreted more slowly than TETRACYCLINE, it maintains effective blood levels for longer periods of time.
Brand Name: Vulcanchem
CAS No.: 64-73-3
VCID: VC0000259
InChI: InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1
SMILES: CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Molecular Formula: C21H22Cl2N2O8
Molecular Weight: 501.3 g/mol

Demeclocycline hydrochloride

CAS No.: 64-73-3

Cat. No.: VC0000259

Molecular Formula: C21H22Cl2N2O8

Molecular Weight: 501.3 g/mol

* For research use only. Not for human or veterinary use.

Demeclocycline hydrochloride - 64-73-3

CAS No. 64-73-3
Molecular Formula C21H22Cl2N2O8
Molecular Weight 501.3 g/mol
IUPAC Name (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1
Standard InChI Key OAPVUSSHCBRCOL-KBHRXELFSA-N
Isomeric SMILES CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
SMILES CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Canonical SMILES CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Appearance Yellow to orange solid

Chemical Structure and Identification

Demeclocycline hydrochloride is chemically defined as 7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride . It was derived from a mutant strain of Streptomyces aureofaciens, distinguishing it from naturally occurring tetracyclines . The molecular formula is C21H21ClN2O8·HCl with a molecular weight of 501.31 g/mol .

Demeclocycline hydrochloride is commercially available under the brand name Declomycin and is classified as a small molecule drug in the approved category . Its structural characteristics include a 7-chloro and a 6-methyl group, which contribute to its unique pharmacokinetic profile compared to other tetracyclines .

Pharmacokinetic Properties

Demeclocycline hydrochloride demonstrates distinct pharmacokinetic properties that influence its clinical applications. The comprehensive pharmacokinetic profile is outlined in Table 1 below:

ParameterValueNotes
Bioavailability60-80%Lower than other tetracyclines
Absorption rateSlower than tetracyclinePeak concentration reached at approximately 4 hours
Serum concentration0.46 μg/mL at 1 hour, 1.22 μg/mL at 3 hoursAfter 150 mg oral dose
Protein binding40-50% (dialysis method), 90% (ultrafiltration method)Varies by measurement technique
Volume of distributionNot fully establishedPenetrates well into various body fluids and tissues
Serum half-life10-17 hoursLonger than tetracycline
MetabolismHepaticPrimary route of metabolism
ExcretionRenal (35 mL/min/1.73 m²)Less than half the renal clearance rate of tetracycline
Elimination44% in urine, 46% in fecesAs active drug within 96 hours

Notably, demeclocycline hydrochloride is excreted more slowly than tetracycline, which allows it to maintain effective blood levels for extended periods . The absorption is significantly reduced (>50%) when co-administered with dairy products or antacids containing aluminum, calcium, or magnesium . Like other tetracyclines, demeclocycline hydrochloride concentrates in the liver and is excreted into the bile at much higher concentrations than in the blood .

Mechanism of Action

Antimicrobial Activity

Demeclocycline hydrochloride primarily functions as a bacteriostatic agent rather than directly killing bacteria. It exerts its antimicrobial effect through protein synthesis inhibition . The drug binds reversibly to the 30S and 50S ribosomal subunits in bacterial cells, preventing the amino-acyl tRNA from binding to the ribosomal A site, thereby impairing bacterial protein synthesis .

Medical Applications

Approved Antimicrobial Uses

Demeclocycline hydrochloride is FDA-approved for treating infections caused by susceptible strains of various microorganisms, including :

  • Rickettsial infections: Rocky Mountain spotted fever, typhus fever, Q fever, rickettsialpox, and tick fevers

  • Respiratory tract infections caused by Mycoplasma pneumoniae

  • Chlamydial infections: Lymphogranuloma venereum, psittacosis, trachoma, inclusion conjunctivitis

  • Other bacterial infections: Nongonococcal urethritis, relapsing fever, chancroid, plague, tularemia

Table 2 presents the susceptibility of various bacterial species to demeclocycline based on minimum inhibitory concentration (MIC) and disk diffusion values:

MicroorganismMIC (μg/mL)Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC 259220.5 to 218-25
Staphylococcus aureus ATCC 292130.12 to 1Not available
Staphylococcus aureus ATCC 25923Not available24-30
Haemophilus influenzae ATCC 492474 to 3214-22
Neisseria gonorrhoeae ATCC 492260.25-130-42
Streptococcus pneumoniae ATCC 496190.06-0.527-31

Treatment of Hyponatremia in SIADH

Since the 1970s, demeclocycline hydrochloride has been utilized for treating chronic hyponatremia secondary to syndrome of inappropriate antidiuretic hormone secretion (SIADH), especially when water restriction alone proves ineffective . In the United Kingdom, it has marketing authorization specifically for treating chronic hyponatremia associated with SIADH secondary to malignant disease in patients without concomitant cirrhosis . In France, it is reimbursed for SIADH treatment, particularly for paraneoplastic syndrome with chronic hyponatremia (<125 mmol/L) resistant to fluid restriction .

Demeclocycline was first reported for use in SIADH in 1975, and a larger study in 1978 found it to be more effective and better tolerated than lithium carbonate, which was the only available treatment at that time . Typical dosages range from 600-1200 mg/day, with onset of action usually occurring after 2-5 days, although sometimes taking longer .

Emerging Applications

Recent research has explored novel applications for demeclocycline hydrochloride:

  • COVID-19 Treatment: A randomized phase 2 study investigated demeclocycline's efficacy in patients with mild-to-moderate COVID-19, finding that treatment with demeclocycline 150 mg daily significantly increased CD4+ T cells from baseline to day 8 (191.3/μL, 95% CI 5.1/μL-377.6/μL, p=0.023), suggesting immune responses conducive to recovery .

  • Brain Tumor Visualization: Innovative research has examined demeclocycline's potential use in helping brain surgeons better visualize tumors during surgery. The drug works through fluorescence, accumulating in tumor cells and causing them to glow brightly under special microscopes, aiding surgeons in distinguishing between tumor and healthy brain tissue .

  • Bone Research: Studies have utilized demeclocycline as a bone marker in research related to bone health, particularly in patients with osteoporosis and those undergoing treatment for breast cancer. The compound temporarily binds to new bone formation and fluoresces under ultraviolet light, allowing researchers to measure new bone growth .

Recent Research Findings

COVID-19 Immunomodulation

A recent randomized phase 2 study (conducted between September 2020 and March 2022) investigated the efficacy and safety of demeclocycline in patients hospitalized with mild-to-moderate COVID-19 . The study divided 20 patients into three groups: control (n=7), demeclocycline 150 mg daily (n=7), and demeclocycline 300 mg daily (n=6).

Key findings from this study included:

  • Significant increase in CD4+ T cells: The demeclocycline 150 mg group showed a significant change of 191.3/μL in CD4+ T cell count from day 1 to day 8 (p=0.023), compared to a non-significant change of 47.8/μL in the control group .

  • Weaker response in CD8+ T cells: Average changes in CD8+ T cells showed slight variations, with the demeclocycline 150 mg group showing an increase of 109.5/μL (p=0.026), the demeclocycline 300 mg group showing 135.7/μL (p=0.157), and the control group showing 99.4/μL (p=0.080) .

  • Correlation with inflammatory markers: The change rates of CD4+ T cells negatively correlated with those of IL-6 in the demeclocycline-treated groups (R = -0.807, p = 0.009) .

  • Viral clearance: Higher rates of negative conversion of SARS-CoV-2 RNA on day 8 were observed in the demeclocycline groups (42.9% in the 150 mg group and 50% in the 300 mg group) compared to the control group (16.7%) .

These results suggest that demeclocycline treatment in mild-to-moderate COVID-19 patients may elicit immune responses conducive to recovery from COVID-19 with good tolerability .

Status of Evidence for SIADH Treatment

A systematic literature review evaluating the use of demeclocycline for hyponatremia secondary to SIADH revealed a lack of robust clinical and economic evidence supporting this application . The review found that while demeclocycline can address serum sodium levels in specific patients with hyponatremia, efficacy is variable and may depend on the underlying etiology.

The review emphasized that patients receiving demeclocycline for hyponatremia secondary to SIADH must be closely monitored due to the variable safety profile and inconsistent time to onset of action .

Pharmaceutical Formulations and Administration

Demeclocycline hydrochloride is commercially available in tablet form for oral administration, typically in 150 mg or 300 mg strengths . The formulation contains various inactive ingredients, including alginic acid, corn starch, D&C Red #7, D&C Yellow #10 Aluminium Lake, ethylcellulose, hypromellose, light mineral oil, magnesium stearate, mineral oil, sodium lauryl sulfate, sorbitol, and titanium dioxide .

For brain tumor visualization research, a dosage regimen of 300 mg orally twice daily has been studied . For SIADH treatment, doses typically range from 600-1200 mg/day .

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